molecular formula C22H19N3O B15021425 5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15021425
M. Wt: 341.4 g/mol
InChI Key: QMCSZZALGFYYNJ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique arrangement of a pyrazolo[1,5-c][1,3]benzoxazine core with additional phenyl and pyridinyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyridine derivative with a suitable phenyl-substituted hydrazine. This intermediate can then undergo cyclization with an appropriate benzoxazine precursor to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent or conductive materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares a similar pyrazolo core but with a pyrimidine ring.

    Imidazo[1,5-a]pyridine: Features an imidazo ring fused with a pyridine ring.

    Pyridinium Salts: Structurally diverse compounds with a pyridinium core.

Uniqueness

5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific arrangement of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

5-(4-methylphenyl)-2-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19N3O/c1-15-6-8-17(9-7-15)22-25-20(18-4-2-3-5-21(18)26-22)14-19(24-25)16-10-12-23-13-11-16/h2-13,20,22H,14H2,1H3

InChI Key

QMCSZZALGFYYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=NC=C4)C5=CC=CC=C5O2

Origin of Product

United States

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